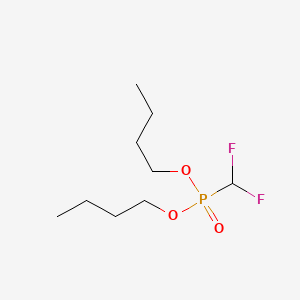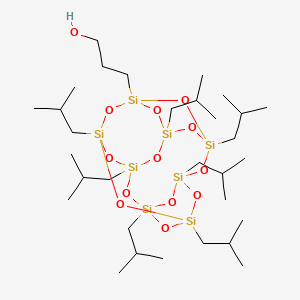
1-Butylcyclopropane-1-sulfonamide
Overview
Description
1-Butylcyclopropane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a cyclopropane ring with a butyl substituent. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylcyclopropane-1-sulfonamide can be synthesized through the reaction of cyclopropane derivatives with sulfonamide precursors. One common method involves the oxidative coupling of thiols and amines, which streamlines the synthetic route and reduces waste generation . Another approach includes the in situ preparation of sulfonyl chlorides from thiols, followed by reaction with amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative coupling reactions, utilizing readily available low-cost commodity chemicals such as thiols and amines. The process is designed to be efficient and environmentally friendly, minimizing the need for additional pre-functionalization and de-functionalization steps .
Chemical Reactions Analysis
Types of Reactions: 1-Butylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Replacement of the sulfonamide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Employs reducing agents like lithium aluminum hydride.
Substitution: Involves nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: Sulfonyl chlorides or sulfonic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted sulfonamides
Scientific Research Applications
1-Butylcyclopropane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the production of polymers and as a vulcanization accelerator in rubber manufacturing
Mechanism of Action
The mechanism of action of 1-Butylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group mimics the structure of natural substrates, allowing it to competitively inhibit enzyme activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Sulfenamides: Known for their use as vulcanization accelerators.
Sulfinamides: Utilized in the synthesis of various organosulfur compounds.
Sulfonimidates: Employed as intermediates in the production of sulfoximines and sulfonimidamides
Uniqueness: 1-Butylcyclopropane-1-sulfonamide stands out due to its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound for specialized applications in medicinal chemistry and material science .
Properties
IUPAC Name |
1-butylcyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-2-3-4-7(5-6-7)11(8,9)10/h2-6H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNFLXZVZGRBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CC1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3149919.png)
![Sodium 6-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B3149932.png)



![1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol](/img/structure/B3149955.png)

![2-[4-(Trifluoromethyl)phenoxy]ethanol](/img/structure/B3149966.png)


